molecular formula C14H12Cl2O2S B13991778 1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene CAS No. 30406-61-2

1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene

Cat. No.: B13991778
CAS No.: 30406-61-2
M. Wt: 315.2 g/mol
InChI Key: YMSYLSGXODZWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a chloro group and a phenylsulfonyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene typically involves multi-step organic reactions One common method is the Friedel-Crafts acylation followed by sulfonylation The initial step involves the acylation of benzene with a chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or alkoxides.

    Oxidation: The phenylsulfonyl group can undergo oxidation reactions to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Sulfone derivatives with enhanced stability and reactivity.

Scientific Research Applications

1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene involves its interaction with various molecular targets. The chloro and phenylsulfonyl groups can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include:

    Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, facilitated by the electron-withdrawing effects of the chloro and sulfonyl groups.

    Nucleophilic Attack: The chloro groups can be targets for nucleophilic attack, leading to the formation of new bonds and functional groups.

Comparison with Similar Compounds

    1-Chloro-4-(phenylsulfonyl)benzene: Lacks the ethyl group, resulting in different reactivity and applications.

    1-Chloro-2-(phenylsulfonyl)ethane: Similar structure but with different substitution patterns, affecting its chemical behavior.

    4-Chlorophenyl phenyl sulfone: A simpler sulfone derivative with distinct properties and uses.

Uniqueness: 1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene is unique due to the combination of chloro and phenylsulfonyl groups on the benzene ring, providing a versatile platform for various chemical transformations and applications. Its specific substitution pattern allows for targeted reactivity and potential use in designing specialized compounds for research and industrial purposes.

Properties

CAS No.

30406-61-2

Molecular Formula

C14H12Cl2O2S

Molecular Weight

315.2 g/mol

IUPAC Name

1-[2-(benzenesulfonyl)-1-chloroethyl]-4-chlorobenzene

InChI

InChI=1S/C14H12Cl2O2S/c15-12-8-6-11(7-9-12)14(16)10-19(17,18)13-4-2-1-3-5-13/h1-9,14H,10H2

InChI Key

YMSYLSGXODZWTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.